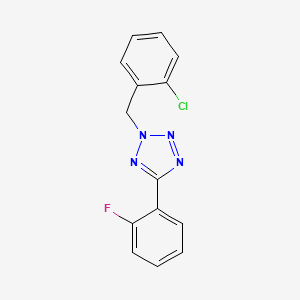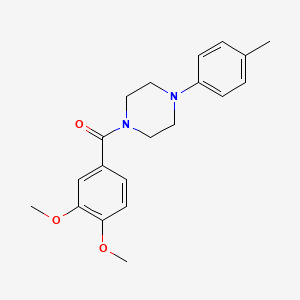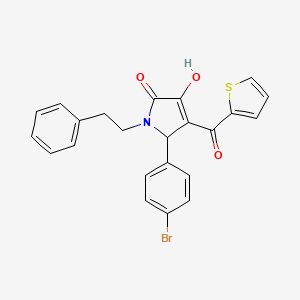
2-(2-Chloro-benzyl)-5-(2-fluoro-phenyl)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-benzyl)-5-(2-fluoro-phenyl)-2H-tetrazole is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-benzyl)-5-(2-fluoro-phenyl)-2H-tetrazole typically involves the following steps:
Formation of the Benzyl Halide: The starting material, 2-chlorobenzyl chloride, is prepared by chlorination of benzyl chloride.
Nucleophilic Substitution: The 2-chlorobenzyl chloride undergoes nucleophilic substitution with sodium azide to form 2-(2-chlorobenzyl) azide.
Cyclization: The azide intermediate is then cyclized with 2-fluorobenzylamine under acidic conditions to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-benzyl)-5-(2-fluoro-phenyl)-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-benzyl)-5-(2-fluoro-phenyl)-2H-tetrazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-benzyl)-2H-tetrazole
- 5-(2-Fluoro-phenyl)-2H-tetrazole
- 2-(2-Bromo-benzyl)-5-(2-fluoro-phenyl)-2H-tetrazole
Uniqueness
2-(2-Chloro-benzyl)-5-(2-fluoro-phenyl)-2H-tetrazole is unique due to the presence of both chloro and fluoro substituents, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s lipophilicity, electronic properties, and ability to interact with biological targets.
Properties
Molecular Formula |
C14H10ClFN4 |
|---|---|
Molecular Weight |
288.71 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-5-(2-fluorophenyl)tetrazole |
InChI |
InChI=1S/C14H10ClFN4/c15-12-7-3-1-5-10(12)9-20-18-14(17-19-20)11-6-2-4-8-13(11)16/h1-8H,9H2 |
InChI Key |
QTTXUWWGMNMPMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CC=CC=C3F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrole-2-carboxylic acid ethyl ester, 4-[(cyclohexylmethanesulfonylamino)methyl]-3,5-dimethyl-](/img/structure/B11508521.png)
![4-hydroxy-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B11508524.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11508529.png)
![5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B11508532.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B11508537.png)
![N,N'-bis[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzene-1,4-dicarboxamide](/img/structure/B11508541.png)
![N-(2-chlorophenyl)-2-(1'-methoxy-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-yl)-2-oxoacetamide](/img/structure/B11508548.png)
![N-Isopropyl-N'-(4-nitro-phenyl)-6-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazine-2,4-diamine](/img/structure/B11508549.png)
![5-[(4-Hydroxy-3-methoxyphenyl)methyl]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11508563.png)

![N-[1-(Adamantan-1-YL)propyl]-4-(benzenesulfonyl)benzamide](/img/structure/B11508597.png)

![3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11508606.png)
